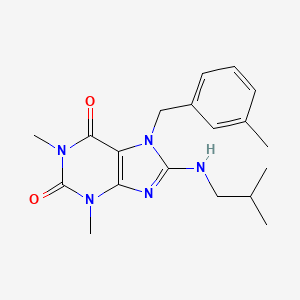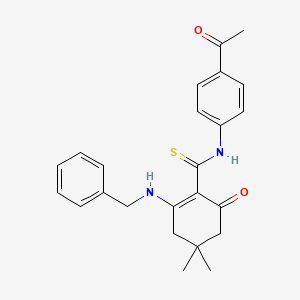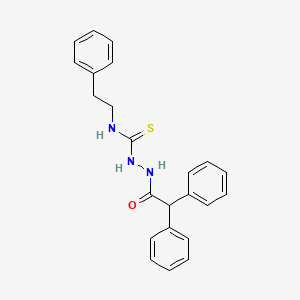![molecular formula C14H14ClN3O3 B10863774 5-{[(3-chloro-2-methylphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10863774.png)
5-{[(3-chloro-2-methylphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-CHLORO-2-METHYLANILINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound characterized by its complex structure, which includes a pyrimidinetrione core substituted with a chlorinated aniline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-CHLORO-2-METHYLANILINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethylbarbituric acid and 3-chloro-2-methylaniline.
Condensation Reaction: The key step is a condensation reaction between 1,3-dimethylbarbituric acid and 3-chloro-2-methylaniline in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. Solvent recovery and recycling are also implemented to reduce environmental impact.
化学反应分析
Types of Reactions
5-[(3-CHLORO-2-METHYLANILINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted aniline derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the chlorinated aniline moiety makes it a candidate for studying interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
作用机制
The mechanism of action of 5-[(3-CHLORO-2-METHYLANILINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. The chlorinated aniline moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrimidinetrione core may also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.
相似化合物的比较
Similar Compounds
- 5-[(2-METHYLANILINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- 5-[(3-BROMO-2-METHYLANILINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- 5-[(3-FLUORO-2-METHYLANILINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Uniqueness
The presence of the chlorine atom in 5-[(3-CHLORO-2-METHYLANILINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different halogen substitutions.
属性
分子式 |
C14H14ClN3O3 |
|---|---|
分子量 |
307.73 g/mol |
IUPAC 名称 |
5-[(3-chloro-2-methylphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H14ClN3O3/c1-8-10(15)5-4-6-11(8)16-7-9-12(19)17(2)14(21)18(3)13(9)20/h4-7,19H,1-3H3 |
InChI 键 |
LWZWVTNFIRRBAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)N=CC2=C(N(C(=O)N(C2=O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid hydrochloride](/img/structure/B10863695.png)
![Methyl 3-[(2-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B10863696.png)
![1-(benzylsulfanyl)-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B10863707.png)
![methyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B10863709.png)
![(2E)-3-(2-chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B10863716.png)


![N-{5-[(E)-(8-hydroxy-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-7-yl)diazenyl]-2-methylphenyl}benzamide](/img/structure/B10863744.png)
![N-(4-methoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10863747.png)
![5,6-dimethyl-7-(pyridin-3-yl)-3-(pyridin-4-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10863748.png)
![2-[2-(2-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B10863752.png)
![2-(Diethylamino)-N~1~-(10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)acetamide](/img/structure/B10863753.png)
![2-methoxy-4-{(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-2-yl}phenol](/img/structure/B10863758.png)

